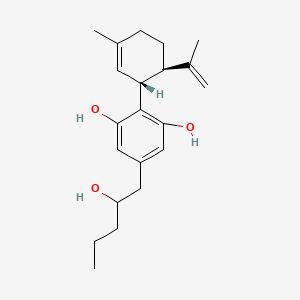
2''-Hydroxycannabidiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the two hydrogens at position 2 of the pentyl chain has been replaced by a hydroxy group. It is a metabolite of cannabidiol by human liver microsomes, produced by CYP3A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.
Aplicaciones Científicas De Investigación
Pharmacological Effects and Synthesis
2'-Hydroxycannabidiol, a primary metabolite of cannabidiol (CBD), has been synthesized and investigated for its pharmacological effects. Cannabidiol itself is a major nonpsychotropic constituent of cannabis, devoid of psychoactive properties, yet it yields a range of potentially therapeutic pharmacological effects, partly attributed to its metabolites like 2'-Hydroxycannabidiol (Tchilibon & Mechoulam, 2000).
Therapeutic Applications in Epilepsy
Recent studies have highlighted the potential of CBD and its metabolites in treating refractory epilepsy. A purified form of CBD has been approved by the European Medicines Agency for the treatment of childhood-onset epilepsies. Research on CBD metabolites, including 2'-Hydroxycannabidiol, has contributed to therapeutic drug monitoring in epilepsy management (Malaca et al., 2021).
Chemogenomics-Knowledgebase Network Analysis
Investigations into the therapeutic mechanisms of CBD, which could include metabolites like 2'-Hydroxycannabidiol, have employed chemogenomics-knowledgebase network analysis. This approach systematically identifies potential targets, signaling pathways, and associations with diseases, illuminating the neurophysiological effects of CBD at the molecular level (Bian et al., 2018).
Insights into Metabolic Pathways
Research into the metabolic pathways of CBD, including 2'-Hydroxycannabidiol, has led to the discovery of novel metabolites and insights into their roles in humans. These findings are essential for understanding the pharmacokinetics of CBD and its metabolites, influencing the development of therapeutic applications (Kraemer et al., 2019).
Propiedades
Nombre del producto |
2''-Hydroxycannabidiol |
|---|---|
Fórmula molecular |
C₂₁H₃₀O₃ |
Peso molecular |
330.46 |
Nombre IUPAC |
5-(2-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-16(22)10-15-11-19(23)21(20(24)12-15)18-9-14(4)7-8-17(18)13(2)3/h9,11-12,16-18,22-24H,2,5-8,10H2,1,3-4H3/t16?,17-,18+/m0/s1 |
SMILES |
CCCC(CC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



